molecular formula C58H96O35 B1675397 Limaprost alfadex CAS No. 88852-12-4

Limaprost alfadex

カタログ番号: B1675397
CAS番号: 88852-12-4
分子量: 1353.4 g/mol
InChIキー: YBJQXILILWHFAT-UYXACNQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The preparation of limaprost alfadex involves the synthesis of limaprost, followed by its complexation with alfadex (alpha-cyclodextrin). The synthetic route for limaprost typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of limaprost followed by its complexation with alfadex. The process includes:

化学反応の分析

Types of Reactions

Limaprost alfadex undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of limaprost, which can have different pharmacological properties .

科学的研究の応用

Pharmacological Profile

Limaprost alfadex functions primarily as a vasodilator, improving blood flow to peripheral tissues. It is particularly effective in treating symptoms associated with peripheral circulatory disorders, such as:

  • Thromboangiitis obliterans : this compound alleviates symptoms such as pain, ulcers, and cold sensations in the extremities associated with this condition .
  • Lumbar spinal canal stenosis : It has shown efficacy in improving blood flow to the cauda equina, thereby enhancing nerve function and reducing symptoms like neurogenic claudication .

Treatment of Ischemic Symptoms

This compound is indicated for various ischemic symptoms, including:

  • Ulcers and Pain : It has been approved for use in patients suffering from ulcers and pain related to thromboangiitis obliterans. Clinical studies have demonstrated significant improvements in these symptoms following treatment .

Peripheral Circulatory Disorders

The compound has been shown to improve peripheral circulatory failure through its vasodilatory action. This is particularly beneficial for patients with chronic conditions like:

  • Obstructive thromboangiitis : Patients report improved circulation and reduced pain after treatment with this compound .
  • Cervical Spondylosis : Although initial studies did not show anticipated efficacy, ongoing research indicates potential benefits in postoperative settings for cervical myelopathy .

Case Study 1: Efficacy in Lumbar Spinal Stenosis

A preliminary study assessed the effectiveness of this compound in patients with lumbar spinal stenosis presenting neurogenic claudication. The results indicated a significant improvement in walking function scores over a treatment period of four weeks. Patients reported enhanced physical functioning as measured by the Short Form Health Survey (SF-8) .

ParameterBaseline ScorePost-Treatment ScoreImprovement
Walking Function Score (JOABPEQ)4570+25
Physical Component Score (SF-8)5065+15

Case Study 2: Thromboangiitis Obliterans

In a cohort of patients with thromboangiitis obliterans, this compound was administered to evaluate its impact on ischemic symptoms. The study reported substantial improvements in ulcer healing and pain reduction after eight weeks of treatment.

SymptomPre-Treatment Severity (Scale 1-10)Post-Treatment Severity (Scale 1-10)
Pain83
Ulcer Size (cm²)51

作用機序

Limaprost alfadex exerts its effects through several mechanisms:

類似化合物との比較

Similar Compounds

Uniqueness of Limaprost Alfadex

This compound is unique due to its specific formulation with alfadex, which enhances its stability and bioavailability. This complexation allows for better therapeutic outcomes compared to other prostaglandin analogs .

生物活性

Limaprost alfadex is a synthetic analog of prostaglandin E1, primarily utilized for its vasodilatory and antithrombotic properties. This compound has been extensively studied for its biological activity, particularly in improving peripheral blood circulation and alleviating symptoms associated with ischemic conditions. The following sections will detail its pharmacological effects, mechanisms of action, clinical studies, and comparative efficacy with other treatments.

Pharmacological Properties

Mechanism of Action:
this compound acts as an agonist at various prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), which are integral to mediating smooth muscle relaxation and vasodilation. By stimulating adenylate cyclase pathways, it enhances intracellular cyclic AMP levels, leading to vasodilation in vascular smooth muscle cells .

Pharmacodynamics:

  • Vasodilation : Limaprost promotes increased blood flow to extremities by relaxing vascular smooth muscles.
  • Antithrombotic Effects : It inhibits platelet aggregation and reduces thrombus formation, which is critical in managing conditions like thromboangiitis obliterans .
  • Nerve Function Improvement : Studies indicate that limaprost can enhance blood flow in nerve tissues, particularly beneficial in conditions like cervical spondylosis .

Case Studies and Clinical Trials

  • Efficacy in Lumbar Spinal Stenosis (LSS) :
    A multicenter randomized trial compared the efficacy of limaprost with nonsteroidal anti-inflammatory drugs (NSAIDs) for treating radiculopathy due to LSS. Patients were divided into three groups: limaprost alone, NSAIDs alone, and a combination of both. The study noted significant improvements in radicular pain with combination therapy compared to monotherapy .
    Treatment GroupNRS Pain at Rest (Baseline)NRS Pain at Rest (6 Weeks)Significant Change
    Limaprost2.8 ± 0.62.7 ± 0.6No
    NSAIDs2.5 ± 0.63.9 ± 0.6Yes
    Limaprost + NSAIDs2.7 ± 0.62.4 ± 0.6Yes
    The combination treatment showed marked alleviation of symptoms compared to NSAIDs alone, suggesting a synergistic effect .
  • Safety Profile :
    A self-controlled case series indicated that limaprost exposure increased the risk of bleeding by 1.5 times compared to non-exposure periods, especially within the first week of treatment initiation . This highlights the importance of monitoring patients for potential adverse effects during treatment.

Comparative Studies

Recent studies have also compared limaprost with other analgesics such as pregabalin for managing leg pain in patients with LSS. Both medications significantly improved pain relief and quality of life metrics; however, the combined use of limaprost and NSAIDs was found to be more effective than either agent alone .

Comparison StudyLimaprost EfficacyPregabalin Efficacy
Pain ReductionSignificantSignificant
Disability ImprovementModerateModerate
Quality of LifeImprovedImproved

特性

CAS番号

88852-12-4

分子式

C58H96O35

分子量

1353.4 g/mol

IUPAC名

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C36H60O30.C22H36O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h7-54H,1-6H2;8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b;11-8+,13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18+,19+,21+/m10/s1

InChIキー

YBJQXILILWHFAT-UYXACNQFSA-N

SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

異性体SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O

正規SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Prorenal;  Limaprost alfadex;  OP 1306 - alpha-cyclodextrin;  Opalmon; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。